molecular formula C16H12F3NO3 B11502556 4-[(4-Trifluoromethyl-benzoylamino)-methyl]-benzoic acid

4-[(4-Trifluoromethyl-benzoylamino)-methyl]-benzoic acid

Cat. No.: B11502556
M. Wt: 323.27 g/mol
InChI Key: OVTGRKNVGAQYKF-UHFFFAOYSA-N
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Description

4-({[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}METHYL)BENZOIC ACID is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}METHYL)BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with formamide to form the corresponding formamido derivative. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-({[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}METHYL)BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-({[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}METHYL)BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}METHYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}METHYL)BENZOIC ACID is unique due to its specific substitution pattern and the presence of both formamido and benzoic acid functional groups. This combination imparts unique chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C16H12F3NO3

Molecular Weight

323.27 g/mol

IUPAC Name

4-[[[4-(trifluoromethyl)benzoyl]amino]methyl]benzoic acid

InChI

InChI=1S/C16H12F3NO3/c17-16(18,19)13-7-5-11(6-8-13)14(21)20-9-10-1-3-12(4-2-10)15(22)23/h1-8H,9H2,(H,20,21)(H,22,23)

InChI Key

OVTGRKNVGAQYKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O

solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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